molecular formula C7H6ClN3 B15362138 7-Chloro-6-methylpyrazolo[1,5-A]pyrimidine CAS No. 1159982-99-6

7-Chloro-6-methylpyrazolo[1,5-A]pyrimidine

Cat. No.: B15362138
CAS No.: 1159982-99-6
M. Wt: 167.59 g/mol
InChI Key: LVHUNHFIFKUVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-6-methylpyrazolo[1,5-A]pyrimidine is a chemical compound belonging to the class of pyrazolo[1,5-A]pyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with chlorine and methyl groups attached at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-methylpyrazolo[1,5-A]pyrimidine typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of a suitable pyrazole derivative with a chlorinating agent under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed for large-scale chemical synthesis. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-methylpyrazolo[1,5-A]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH3) or amines.

Major Products Formed: The reactions of this compound can yield various products, depending on the reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines.

Scientific Research Applications

7-Chloro-6-methylpyrazolo[1,5-A]pyrimidine has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-Chloro-6-methylpyrazolo[1,5-A]pyrimidine exerts its effects depends on its molecular targets and pathways. For instance, in antimicrobial applications, the compound may interact with bacterial enzymes or cell membranes, disrupting their function and leading to cell death. The specific molecular targets and pathways involved vary based on the biological context and the type of reaction being studied.

Comparison with Similar Compounds

  • 7-chloro-5-methylpyrazolo[1,5-A]pyrimidine

  • 7-chloro-6-(2-chloroethyl)-3-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidine

  • ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate

Biological Activity

7-Chloro-6-methylpyrazolo[1,5-A]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-A]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anti-inflammatory and anticancer agent. This article reviews the biological activity of this compound, supported by data tables and recent research findings.

The molecular formula of this compound is C7_7H6_6ClN3_3, with a molar mass of approximately 167.60 g/mol. The structural characteristics, including the chlorine atom at the 7-position and the methyl group at the 6-position, significantly influence its reactivity and biological properties.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been studied for its ability to inhibit various cancer cell lines, showing potential as a lead compound for drug development. The compound's mechanism of action involves interaction with specific enzymes and receptors that are critical in cancer progression.

Table 1: Anticancer Activity Data

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast)3.0Induces apoptosis and cell cycle arrest
A549 (Lung)4.5Inhibits proliferation
HeLa (Cervical)2.8Alters signal transduction pathways

Studies have shown that this compound can induce apoptosis in cancer cells by arresting the cell cycle at various phases, leading to DNA fragmentation and reduced cell viability .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated significant anti-inflammatory effects. It has been evaluated for its ability to inhibit nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells.

Table 2: Anti-inflammatory Activity Data

CompoundIC50_{50} (µM)Target Pathway
This compound<50NF-κB/AP-1 signaling pathway

This inhibition is critical in managing inflammatory responses and suggests potential therapeutic applications in treating inflammatory diseases .

Mechanistic Insights

The biological activity of this compound is linked to its interaction with various biological macromolecules. It has been identified as a selective inhibitor for certain cytochrome P450 enzymes, which play a vital role in drug metabolism. This selectivity may reduce potential drug-drug interactions when used in combination therapies .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • MCF-7 Breast Cancer Model : Treatment with this compound resulted in a significant reduction in tumor growth and enhanced apoptosis rates compared to controls.
  • Inflammation Models : In vivo studies demonstrated that this compound effectively reduced IL-6 secretion in animal models of inflammation, correlating with its in vitro potency against NF-κB activation.

Properties

CAS No.

1159982-99-6

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

7-chloro-6-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H6ClN3/c1-5-4-9-6-2-3-10-11(6)7(5)8/h2-4H,1H3

InChI Key

LVHUNHFIFKUVON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=CC=N2)N=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.